

Application Note: Fluorometric Measurement of Histone Deacetylase (HDAC) Activity in Cell Lysates

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Compound of Interest

Compound Name: *Ac-Arg-Gly-Lys(Ac)-AMC*

Cat. No.: *B1450566*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation process plays a crucial role in regulating gene expression, as it typically leads to a more compact chromatin structure, restricting access for transcription factors.[1] Given their central role in cellular processes like cell cycle progression and differentiation, HDACs have emerged as important therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2]

This application note provides a detailed protocol for measuring the activity of Class I and Class II HDACs in cell lysates using the fluorogenic substrate **Ac-Arg-Gly-Lys(Ac)-AMC**. The assay is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal, making it highly suitable for high-throughput screening of HDAC inhibitors.[3]

Assay Principle

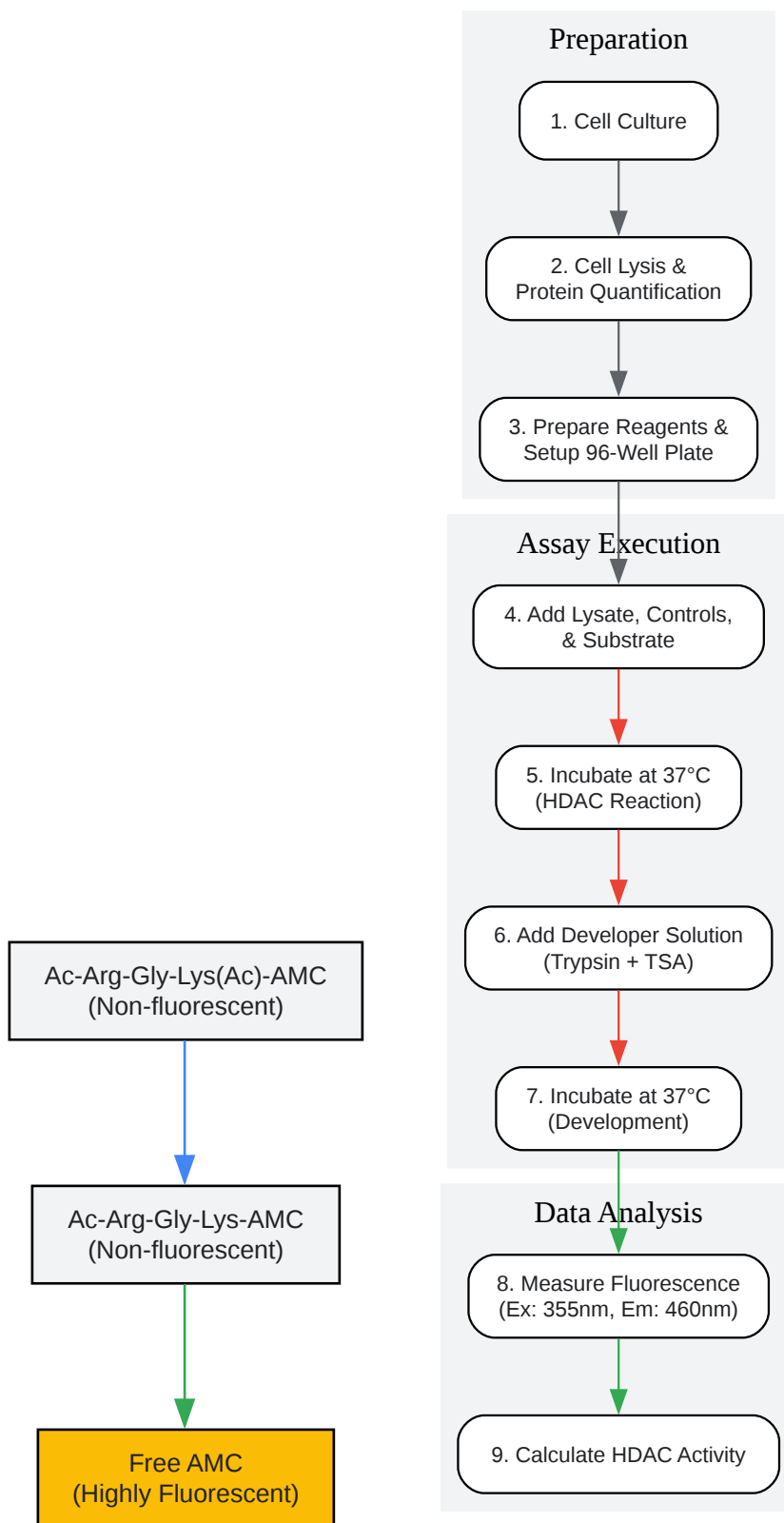
The measurement of HDAC activity using **Ac-Arg-Gly-Lys(Ac)-AMC** is a discontinuous, two-step enzymatic assay.[1][2][3][4]

- **Deacetylation:** In the first step, HDAC enzymes present in the cell lysate remove the acetyl group from the ϵ -amino group of the lysine residue within the **Ac-Arg-Gly-Lys(Ac)-AMC**

substrate.

- Development: In the second step, a developing enzyme, typically trypsin, is added.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Trypsin specifically cleaves the deacetylated substrate at the C-terminus of the lysine residue, releasing the free 7-Amino-4-methylcoumarin (AMC) fluorophore.[\[2\]](#)[\[5\]](#)

The fluorescence of AMC is quenched when it is part of the peptide substrate.[\[6\]](#) Upon cleavage and release, the free AMC exhibits strong fluorescence, which can be measured with a fluorescence plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The intensity of the fluorescence is directly proportional to the HDAC activity in the sample.



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